An In-depth Technical Guide to the Physical and Chemical Properties of Bis(2,4-dimethoxybenzyl)amine
An In-depth Technical Guide to the Physical and Chemical Properties of Bis(2,4-dimethoxybenzyl)amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2,4-dimethoxybenzyl)amine is a secondary amine with significant applications in organic synthesis and potential relevance in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 1-(2,4-dimethoxyphenyl)-N-[(2,4-dimethoxyphenyl)methyl]methanamine[1] |
| Synonyms | N-(2,4-dimethoxybenzyl)(2,4-dimethoxyphenyl)methanamine, 2,2',4,4'-Tetramethoxydibenzylamine |
| CAS Number | 20781-23-1[1] |
| Molecular Formula | C₁₈H₂₃NO₄[1] |
| Molecular Weight | 317.38 g/mol |
| Chemical Structure | |
|
|
Physical Properties
The physical properties of Bis(2,4-dimethoxybenzyl)amine are crucial for its handling, purification, and application in various experimental settings.
| Property | Value | Experimental Protocol |
| Appearance | Colorless to pale yellow crystals or oily liquid.[2] | Visual inspection of the purified substance at room temperature. |
| Melting Point | 40-45 °C[2] | See Protocol 1: Melting Point Determination. |
| Boiling Point | ~443.5 °C at 760 mmHg (Predicted) | See Protocol 2: Boiling Point Determination. |
| Solubility | Soluble in most organic solvents such as ethanol, dimethylformamide, and dichloromethane.[2] | See Protocol 3: Solubility Determination. |
| Density | ~1.103 g/cm³ (Predicted) | Determined by measuring the mass of a known volume of the substance. |
Experimental Protocols: Physical Properties
Protocol 1: Melting Point Determination (Capillary Method)
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Sample Preparation: A small amount of dry, powdered Bis(2,4-dimethoxybenzyl)amine is packed into a capillary tube to a height of 2-3 mm.[3]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.[3][4]
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Protocol 2: Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A small amount of the liquid sample is placed in a small test tube, and a capillary tube, sealed at one end, is inverted into it.[5]
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[5][6]
-
Heating: The side arm of the Thiele tube is gently heated, leading to uniform heating of the oil bath.[6]
-
Observation: The temperature at which a steady stream of bubbles emerges from the capillary tube is noted. The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[5][6]
Protocol 3: Solubility Determination
-
Procedure: A small, measured amount of Bis(2,4-dimethoxybenzyl)amine (e.g., 10 mg) is added to a test tube containing a specific volume of a solvent (e.g., 1 mL).[7][8]
-
Agitation: The mixture is vortexed or shaken to facilitate dissolution.
-
Observation: The solubility is determined by visual inspection. If the solid dissolves completely, it is considered soluble. The process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, hexane).[9]
Chemical Properties
The chemical properties of Bis(2,4-dimethoxybenzyl)amine are defined by its secondary amine functionality and the two dimethoxybenzyl groups.
| Property | Description | Experimental Protocol |
| Reactivity | Acts as a nucleophile due to the lone pair of electrons on the nitrogen atom. Can undergo reactions typical of secondary amines, such as acylation and alkylation. | See Section 3.1: Synthesis. |
| Basicity (pKa) | Expected to be a weak base, similar to other aromatic amines. The methoxy groups may slightly influence the basicity. | Determined by potentiometric titration or spectrophotometric methods. |
| Biological Activity | Derivatives have been investigated for their ability to modulate enzyme activity. It has been noted to exhibit inhibitory effects on certain cytochrome P450 enzymes, which could have implications for drug metabolism.[10] | Enzyme inhibition assays would be the standard method to determine the IC50 value against specific cytochrome P450 isozymes. |
Synthesis
A common method for the synthesis of Bis(2,4-dimethoxybenzyl)amine involves the reductive amination of 2,4-dimethoxybenzaldehyde with 2,4-dimethoxybenzylamine.
Experimental Protocol: Synthesis via Reductive Amination
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Reaction Setup: 2,4-Dimethoxybenzaldehyde and 2,4-dimethoxybenzylamine are dissolved in a suitable solvent (e.g., methanol or dichloromethane).
-
Formation of Imine: The mixture is stirred at room temperature to form the corresponding imine.
-
Reduction: A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is added portion-wise to the reaction mixture.
-
Workup: The reaction is quenched with water, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure Bis(2,4-dimethoxybenzyl)amine.
Caption: General workflow for the synthesis and purification of Bis(2,4-dimethoxybenzyl)amine.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of Bis(2,4-dimethoxybenzyl)amine.
| Technique | Key Features | Experimental Protocol |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, methylene protons, and the N-H proton. | See Protocol 4: NMR Spectroscopy. |
| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, and methylene carbons. | See Protocol 4: NMR Spectroscopy. |
| Infrared (IR) | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C-N stretching, and C-O stretching. | See Protocol 5: Infrared Spectroscopy. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. | See Protocol 6: Mass Spectrometry. |
Experimental Protocols: Spectroscopic Analysis
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: The obtained free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 5: Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. For an oily liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[11]
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.[12]
-
Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.[13]
Protocol 6: Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).[14]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[14]
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.[14]
Caption: Analytical workflow for the structural confirmation of Bis(2,4-dimethoxybenzyl)amine.
Safety and Handling
Bis(2,4-dimethoxybenzyl)amine should be handled with appropriate safety precautions in a laboratory setting.
-
General: Avoid contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of Bis(2,4-dimethoxybenzyl)amine. The inclusion of standardized experimental protocols offers a practical resource for the consistent and accurate characterization of this compound. The information presented herein is intended to support further research and development involving this versatile molecule.
References
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